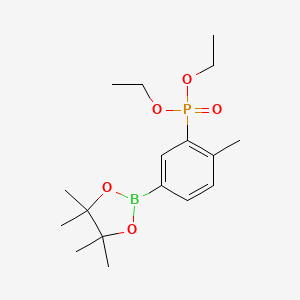

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

Description

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate is a bifunctional organoboron-phosphonate compound. Its structure features a phenyl ring substituted at the 2-methyl and 5-position with a phosphonate ester (diethyl group) and a pinacol boronate ester, respectively. This combination renders the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in medicinal chemistry or materials science .

Properties

Molecular Formula |

C17H28BO5P |

|---|---|

Molecular Weight |

354.2 g/mol |

IUPAC Name |

2-(3-diethoxyphosphoryl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H28BO5P/c1-8-20-24(19,21-9-2)15-12-14(11-10-13(15)3)18-22-16(4,5)17(6,7)23-18/h10-12H,8-9H2,1-7H3 |

InChI Key |

JGLGYOYMTOLBKP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)P(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate typically involves the reaction of a phosphonate ester with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate undergoes several types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The phosphonate group can be reduced to form phosphines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include boronic acids, phosphines, and substituted phosphonates. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .

Scientific Research Applications

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate has several scientific research applications:

Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: The compound can be used to create bioconjugates for studying biological processes.

Mechanism of Action

The mechanism of action of Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate involves the interaction of its boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the formation of complex molecular structures. The phosphonate group can participate in phosphorylation reactions, which are important in many biological processes .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Para-substituted phosphonates require optimized protocols (e.g., vinyl ester homodiarylation) to achieve >30% yields, whereas meta-substituted analogs may face steric challenges in coupling .

- Stability : Phosphonate groups enhance hydrolytic stability compared to unprotected boronic acids, making the target compound suitable for prolonged storage .

- Reactivity : The meta-substituted boronate in the target compound shows moderate reactivity in Suzuki couplings, outperforming benzoxazole derivatives but lagging behind benzyl-linked analogs .

Biological Activity

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on available literature and research findings.

The compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 944392-68-1 |

| Molecular Formula | C16H21BO6 |

| Molecular Weight | 320.148 g/mol |

| IUPAC Name | This compound |

Synthesis and Structural Characteristics

The synthesis of diethyl phosphonates typically involves the reaction of diethyl phosphite with appropriate electrophiles. The incorporation of the dioxaborolane moiety enhances the compound's stability and solubility properties. The presence of the tetramethyl dioxaborolane group contributes to its unique reactivity profile.

Antimicrobial Activity

Research has indicated that derivatives of phosphonates exhibit significant antimicrobial properties. For instance, studies on related diethyl benzylphosphonates have shown strong antibacterial activity against strains of Escherichia coli, leading to substantial oxidative damage to bacterial DNA. This suggests that similar compounds may possess comparable antimicrobial efficacy due to their ability to induce oxidative stress within microbial cells .

Antiparasitic Potential

The activity against parasitic infections is another area where these compounds show promise. For example, modifications in phosphonate structures have been linked to enhanced activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability, which are crucial for in vivo efficacy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that diethyl benzylphosphonates could significantly alter the topology of bacterial DNA. The oxidative stress induced by these compounds led to approximately 3.5% oxidative damage after treatment with Fpg protein, indicating a strong bactericidal effect .

- Antiparasitic Activity : Another investigation focused on optimizing dihydroquinazolinone derivatives for antimalarial activity revealed that modifications at specific positions improved both solubility and metabolic stability while maintaining high efficacy against P. falciparum .

- Pharmacokinetic Profiles : The pharmacokinetics of related compounds have been studied extensively, highlighting the importance of structural modifications in achieving desirable absorption and distribution characteristics in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.